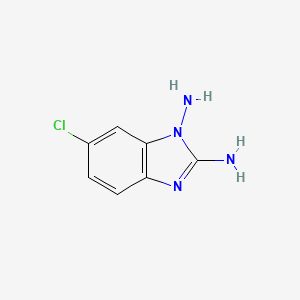

6-Chlorobenzimidazole-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chlorobenzimidazole-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.611. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 6-Chlorobenzimidazole-1,2-diamine

The synthesis of 6-chlorobenzimidazole derivatives often involves the reaction of o-phenylenediamine with various electrophiles. Methods such as microwave-assisted synthesis and metal-free conditions have been developed to enhance yield and reduce reaction times. Recent advancements include:

- Microwave-Assisted Synthesis : This technique allows for increased yields (up to 50%) and reduced reaction times (96-98% decrease) compared to conventional heating methods .

- Nanocatalysis : Catalysts like TiO2 and magnesium oxide have been employed to facilitate the formation of benzimidazole derivatives under mild conditions .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticoagulant Activity

Research indicates that derivatives of benzimidazole, including this compound, act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. This property is crucial for developing anticoagulant therapies aimed at preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .

Antiviral Properties

Benzimidazole derivatives have shown antiviral activity against several viruses. In particular, compounds related to 6-chlorobenzimidazole have been evaluated for their efficacy against human cytomegalovirus and herpes simplex virus, demonstrating IC50 values in the low micromolar range .

Anticancer Potential

Studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, modifications at the 6-position can enhance the cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways .

Case Studies

-

Anticoagulant Development :

A study investigated the pharmacological action of a new FXa inhibitor derived from this compound. The compound exhibited strong anticoagulant effects in preclinical models, suggesting its potential as an oral therapeutic agent for thrombotic conditions . -

Antiviral Screening :

In a screening assay for antiviral activity, this compound demonstrated significant inhibition against herpes simplex virus type 1 (HSV-1), with further structure-activity relationship studies revealing key modifications that enhance efficacy . -

Anticancer Research :

A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with a 6-chloro substituent exhibited superior activity compared to their unsubstituted counterparts, implicating this modification in enhancing biological activity .

Propiedades

Número CAS |

171082-86-3 |

|---|---|

Fórmula molecular |

C7H7ClN4 |

Peso molecular |

182.611 |

Nombre IUPAC |

6-chlorobenzimidazole-1,2-diamine |

InChI |

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)12(10)7(9)11-5/h1-3H,10H2,(H2,9,11) |

Clave InChI |

JNWHLNNMTYMQNI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)N(C(=N2)N)N |

Sinónimos |

1H-Benzimidazole-1,2-diamine,6-chloro-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.